

Navigating BIMA: A Technical Support Guide for Research Proposal Submissions

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Compound of Interest

Compound Name: Bima SA

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For researchers, scientists, and drug development professionals utilizing the BIMA platform for research and community service grant proposals, technical issues during the submission process can be a significant hurdle. This guide provides direct answers to common submission errors and frequently asked questions to ensure a smoother experience.

Frequently Asked Questions (FAQs)

A series of frequently asked questions addresses common issues encountered by users of the BIMA platform.

| Category | Question | Answer |
|---|--|--|
| Account & Login | I can't log in. What should I do? | First, ensure you are using the correct username and password. If the issue persists, it may be related to the mandatory One-Time Password (OTP) verification. |
| I'm not receiving the OTP email. How can I resolve this? | Check your email's spam or junk folder. Ensure the email registered on the BIMA platform is active and accessible. If you still don't receive the OTP, contact your institution's operator to verify your registered email address. [1] [2] | |
| Data Synchronization | My data on BIMA is not up-to-date. How do I fix this? | Your data on BIMA is synchronized from PDDIKTI (Higher Education Database) and SINTA (Science and Technology Index). You must perform a manual synchronization from your BIMA dashboard. [3] [4] [5] |
| What should I do if my data is incorrect on SINTA or PDDIKTI? | You must first update your data at the source (SINTA or PDDIKTI). Once updated, log in to your BIMA account and re-run the synchronization process. [3] [4] | |

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|--|--|---|
| Proposal Submission | What are the file requirements for document uploads? | All proposal documents must be in PDF format. The maximum file size for the main proposal document is typically 5 MB. |
| My proposal was rejected. What are the common reasons? | Proposals can be rejected for administrative or substantive reasons. Administrative rejections often stem from formatting issues, such as incorrect citation styles (the Vancouver system is often required), or incomplete sections. ^[6] Substantive rejections relate to the quality of the research proposal itself. | |

Troubleshooting Common Submission Errors

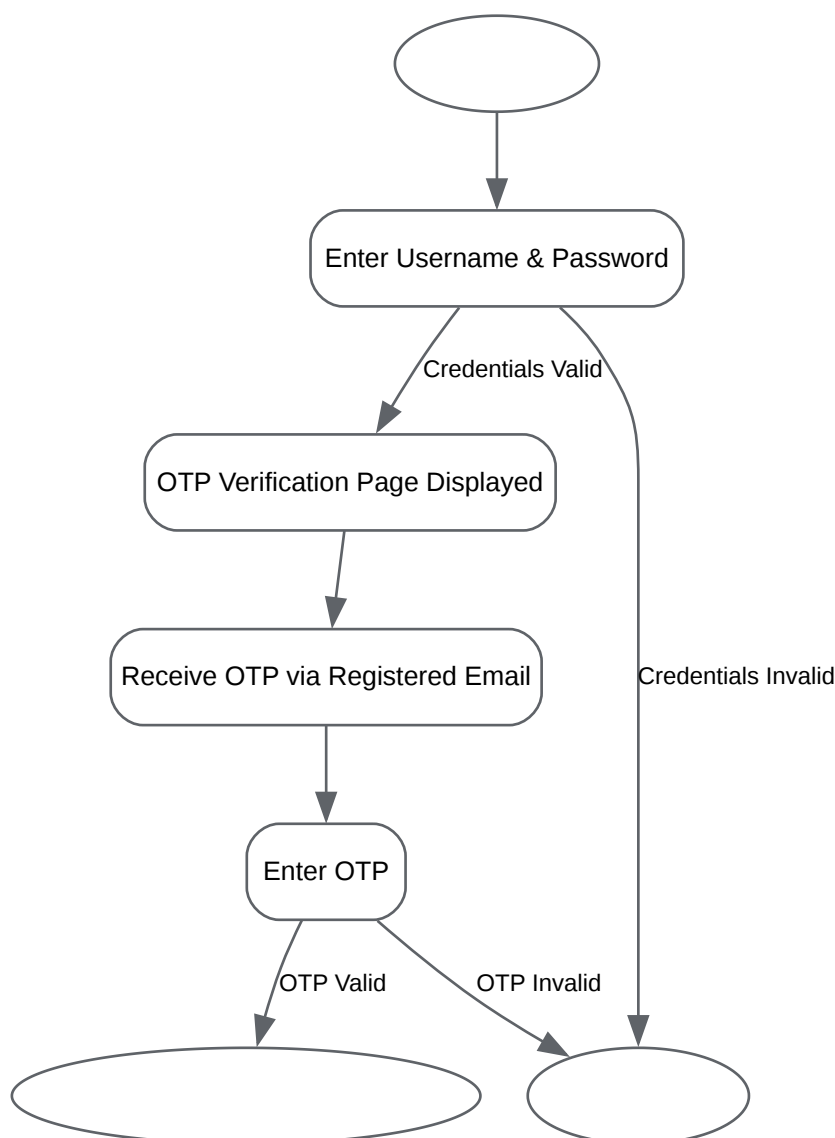
This section provides solutions to specific error scenarios that researchers may encounter during the proposal submission process.

Login and Account Access Errors

Login issues are frequently related to the OTP verification system, which was implemented to enhance security.^{[1][2]}

| Error Scenario | Troubleshooting Steps |
|-----------------------------|--|
| Incorrect Username/Password | 1. Double-check your credentials. 2. Use the "Forgot Password" feature if available. 3. If you are a new user, ensure your account has been created and activated by your institution's LPPM (Research and Community Service Institute) operator. |
| OTP Not Received | 1. Check Spam/Junk Folder: The OTP email may be filtered into your spam or junk mail folder. 2. Verify Registered Email: Log in to your account to confirm that the registered email and phone number are correct and active. ^[1] 3. Contact Operator: If the email is incorrect, contact your institutional operator to update your contact information. |
| Invalid OTP | 1. Use the Latest OTP: Ensure you are using the most recently received OTP, as they are time-sensitive. 2. Request a New OTP: If you have made multiple attempts, request a new OTP and wait for it to arrive before entering. |

A visual representation of the login workflow can help clarify the process.



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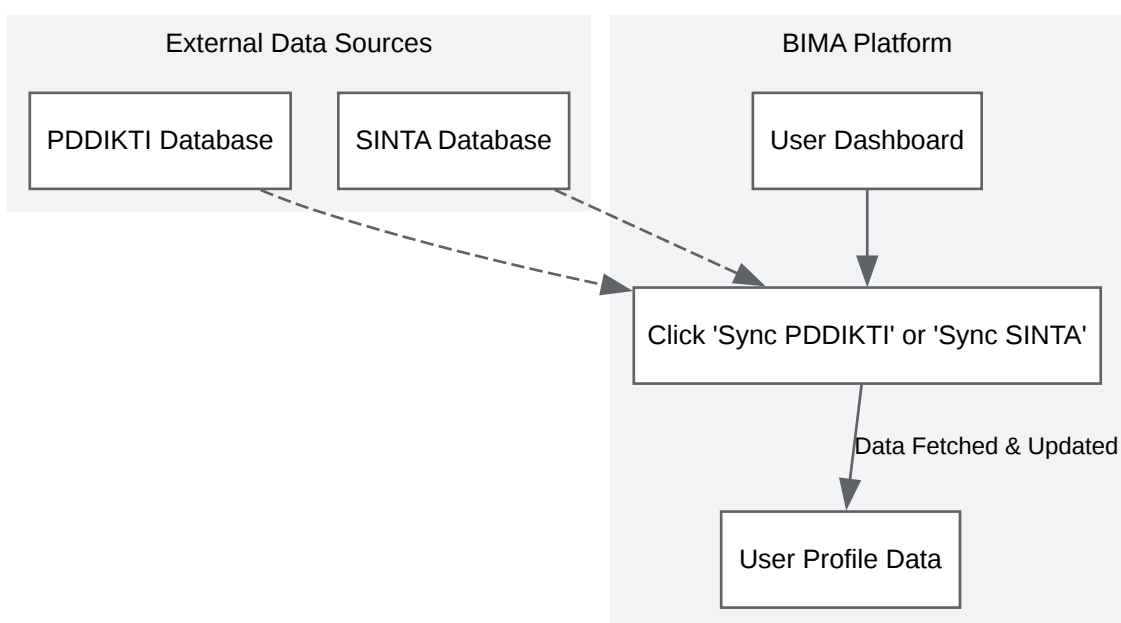
Caption: BIMA platform login workflow with OTP verification.

Data Synchronization Errors

Accurate and up-to-date personal and academic data is crucial for determining eligibility for various research and community service schemes. This data is pulled from external sources, primarily SINTA and PDDIKTI.

| Error Scenario | Troubleshooting Steps |
|--|--|
| "Data Dosen Tidak Ditemukan" (Lecturer Data Not Found) | <p>1. Initial Synchronization: For new users, data may not appear until the first synchronization with PDDIKTI is performed by the institutional operator or the user.^[7] 2. Check NIDN: Verify that your NIDN (National Lecturer Identification Number) is correctly registered in PDDIKTI.</p> |
| Inconsistent or Outdated Data (e.g., functional position, education level) | <p>1. Identify the Source: Determine if the incorrect data originates from SINTA or PDDIKTI. 2. Update at Source: Request an update of your data through your institution's operator for PDDIKTI or update your profile directly on the SINTA platform. 3. Re-synchronize on BIMA: After the source data is corrected, log in to your BIMA account and click the "Sync PDDIKTI" or "Sync SINTA" button on your dashboard. A success notification will appear when the process is complete.^[3]^[4]</p> |

The data synchronization process follows a clear logical path.



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